7-Bromohept-5-ynenitrile

Catalog No.
S13475468
CAS No.
53574-62-2
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
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7-Bromohept-5-ynenitrile

CAS Number

53574-62-2

Product Name

7-Bromohept-5-ynenitrile

IUPAC Name

7-bromohept-5-ynenitrile

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c8-6-4-2-1-3-5-7-9/h1,3,5-6H2

InChI Key

XDSYGPQIMBIKLH-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCBr)CC#N

7-Bromohept-5-ynenitrile is an organic compound characterized by a linear alkyne structure with a bromine atom and a nitrile functional group. Its chemical formula is C8H8BrNC_8H_8BrN, and it features a seven-carbon chain with a triple bond between the fifth and sixth carbon atoms, along with a cyano group (-C≡N) at the terminal position. This compound is notable for its reactivity due to the presence of both the alkyne and nitrile functionalities, which can participate in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to new compounds.
  • Alkyne Reactions: The triple bond can participate in addition reactions, such as hydrohalogenation or hydration, depending on the conditions.
  • Cycloaddition Reactions: It can react with other unsaturated compounds to form cyclic structures.

For instance, in a study involving the compound, 7-bromohept-5-ynenitrile was used as an electrophile in reactions yielding significant products with yields ranging from 50% to 55% when reacted with specific nucleophiles .

Several synthetic methods exist for producing 7-bromohept-5-ynenitrile:

  • Halogenation of Alkynes: Starting from heptyne, bromination can yield 7-bromohept-5-yne, followed by nitrilation to introduce the cyano group.
  • Electrophilic Addition Reactions: The compound can be synthesized through reactions involving alkynes and suitable electrophiles, such as bromine or brominated compounds in the presence of nitriles .
  • Conjugate Addition Reactions: Utilizing lithium reagents to add to unsaturated carbonyl compounds followed by treatment with brominated cyanides can also yield 7-bromohept-5-ynenitrile .

7-Bromohept-5-ynenitrile finds applications primarily in organic synthesis. It serves as an important intermediate for:

  • Synthesis of Pharmaceuticals: Its unique functional groups make it a useful precursor for developing various pharmaceutical agents.
  • Material Science: It may be utilized in synthesizing polymers or other materials that require specific chemical functionalities.

Several compounds share structural similarities with 7-bromohept-5-ynenitrile. Here are some notable examples:

Compound NameStructureKey Features
7-Chlorohept-5-ynenitrileC8H8ClNC_8H_8ClNSimilar structure but contains chlorine instead of bromine.
1-BromoheptyneC7H13BrC_7H_{13}BrA simpler alkyne lacking the nitrile group.
3-BromopropionitrileC4H6BrNC_4H_6BrNShorter chain but retains the nitrile functionality.

Uniqueness of 7-Bromohept-5-ynenitrile

What sets 7-bromohept-5-ynenitrile apart is its combination of a long carbon chain with both alkyne and nitrile functionalities, which provides unique reactivity patterns not found in simpler compounds. Its potential applications in pharmaceuticals and material science further highlight its significance in organic chemistry.

Systematic Nomenclature and Molecular Formula

7-Bromohept-5-ynenitrile is formally named according to IUPAC guidelines as 7-bromohept-5-ynenitrile, reflecting its seven-carbon chain, a triple bond between positions 5 and 6, a bromine atom at position 7, and a nitrile group at position 1. Its molecular formula, C₇H₈BrN, corresponds to a molecular weight of 186.049 g/mol, with an exact mass of 184.984 Da. The compound’s structural simplicity belies its functional complexity, as it integrates alkyne, nitrile, and bromine moieties into a single framework.

Atomic Connectivity and Bonding Patterns

The molecular structure consists of a linear heptane chain with critical functional groups positioned at specific carbons:

  • C1: Terminal nitrile group (-C≡N), contributing to the compound’s polarity and electrophilic character.
  • C5–C6: Triple bond (-C≡C-), introducing rigidity and π-electron density.
  • C7: Bromine atom (-Br), serving as a leaving group in substitution reactions.

Bond angles and hybridization states follow standard sp³ (C1–C4), sp (C5–C6), and sp³ (C7) configurations. The nitrile group’s linear geometry (180° bond angle) contrasts with the tetrahedral arrangement at the brominated terminal carbon.

Spectroscopic Characterization (NMR, IR, MS)

While explicit spectroscopic data for 7-bromohept-5-ynenitrile remain limited in publicly accessible databases, inferences can be drawn from analogous compounds:

  • Infrared (IR) Spectroscopy: The nitrile group’s stretching vibration is expected near 2,183–2,286 cm⁻¹, as observed in related brominated nitriles. Alkyne C≡C stretches typically appear around 2,100–2,250 cm⁻¹, though exact values depend on substituent effects.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Protons adjacent to the triple bond (C4 and C6) would resonate in the δ 2.1–2.5 ppm range, while the terminal methylene group (C7) near bromine may show deshielding effects (δ 3.3–3.5 ppm).
    • ¹³C NMR: The nitrile carbon (C1) would appear near δ 115–120 ppm, with the alkyne carbons (C5 and C6) between δ 70–90 ppm.
  • Mass Spectrometry (MS): The molecular ion peak (m/z 184.984) aligns with the exact mass, while fragmentation patterns likely include losses of Br· (m/z 105) and HCN (m/z 27).

Crystallographic Data and Conformational Analysis

No crystallographic data for 7-bromohept-5-ynenitrile are currently available in the cited sources. However, conformational studies of similar bromoalkynes suggest a preference for extended chain geometries to minimize steric strain between the bulky bromine and nitrile groups. Molecular modeling predicts a dihedral angle of 180° along the C4–C5–C6–C7 axis, stabilizing the alkyne’s linear configuration.

Traditional synthetic approaches to 7-bromohept-5-ynenitrile rely on established alkylation and cyanation methodologies that have been fundamental to nitrile synthesis for several decades [3] [4]. The Kolbe nitrile synthesis serves as the cornerstone method for preparing alkyl nitriles through the reaction of corresponding alkyl halides with metal cyanides [5]. This approach involves the nucleophilic substitution of halogen atoms with cyanide groups, proceeding through either SN1 or SN2 mechanisms depending on the substrate structure [6].

The most straightforward traditional route involves the reaction of 7-bromohept-5-yne with sodium or potassium cyanide under reflux conditions in ethanol [3] [4]. This transformation requires careful control of reaction conditions to prevent competing reactions such as elimination or hydrolysis [4]. The reaction typically proceeds at elevated temperatures ranging from 80-120°C for 6-12 hours to achieve complete conversion [3].

ReagentSolventTemperature (°C)Time (hours)Yield (%)
Sodium cyanideEthanol80-1008-1265-75
Potassium cyanideEthanol90-1106-1070-80
Potassium cyanideDimethyl sulfoxide60-804-875-85

An alternative traditional approach involves the dehydration of primary amides using phosphorus pentoxide or thionyl chloride [3] [4]. In this method, 7-bromohept-5-yne is first converted to the corresponding carboxylic acid through oxidative cleavage, followed by amide formation and subsequent dehydration to yield the nitrile [3]. This multi-step process typically requires harsh reaction conditions and results in moderate overall yields of 45-60% [4].

The use of cuprous cyanide instead of alkali metal cyanides has been reported to provide improved yields in certain cases, particularly with sterically hindered substrates [6]. However, the increased cost and toxicity of copper reagents limit their widespread application in large-scale syntheses [6].

Modern Catalytic Strategies for Alkyne Functionalization

Contemporary synthetic approaches to 7-bromohept-5-ynenitrile leverage advanced catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance [7] [8]. Transition metal-catalyzed functionalization of alkynes has emerged as a powerful strategy for introducing diverse functional groups while maintaining the integrity of the alkyne moiety [9] [10].

Copper-catalyzed direct transformation of alkynes to alkenyl nitriles represents a significant advancement in this field [11]. This methodology involves the aerobic oxidative incorporation of nitrogen atoms into simple alkyne substrates using inexpensive copper catalysts and molecular oxygen as the sole oxidant [12] [11]. The reaction proceeds through a novel mechanism involving copper-mediated cyanopalladation followed by oxidative functionalization [11].

Catalyst SystemNitrogen SourceOxidantTemperature (°C)Yield (%)Reaction Time
Copper(I) iodideTrimethylsilyl azideAir10051-8412-24 hours
Copper(II) sulfateSodium azideOxygen8060-908-16 hours
Copper(I) bromideAzidotrimethylsilaneSelectfluor6045-756-12 hours

Palladium-catalyzed cyanation protocols have demonstrated exceptional versatility in alkyne functionalization [13]. These methods utilize palladium(II) complexes in combination with external cyanide sources such as trimethylsilyl cyanide or potassium cyanide [13]. The reaction proceeds through cyanopalladation of the alkyne followed by reductive elimination to form the carbon-nitrogen bond [13].

Gold-catalyzed multifunctionalization strategies offer unique opportunities for simultaneous introduction of multiple functional groups [9] [14]. These protocols enable the formation of four new chemical bonds in a single operation, breaking the carbon-carbon triple bond while introducing bromine, nitrile, and other functional groups with excellent regioselectivity [9] [14].

Metal-free approaches using N-iodosuccinimide and trimethylsilyl azide have gained attention due to their operational simplicity and reduced environmental impact [15] [16]. These methods proceed through radical mechanisms involving iodine-mediated alkyne activation followed by azide incorporation and subsequent rearrangement to form nitriles [15] [16]. The reaction requires activation energies of approximately 33.5 kilocalories per mole and proceeds with highly exergonic reaction free energies [16].

Purification and Isolation Protocols

Effective purification and isolation of 7-bromohept-5-ynenitrile requires specialized techniques due to the presence of multiple functional groups and potential for decomposition under harsh conditions [23] [24]. Column chromatography using silica gel remains the most widely employed method for purification of alkyne-containing compounds [25] [26].

Silica gel chromatography protocols typically employ gradient elution systems starting with non-polar solvents and gradually increasing polarity [26] [27]. The optimal stationary phase consists of neutral silica gel with particle sizes ranging from 40-63 micrometers to ensure efficient separation while minimizing compound decomposition [26]. Care must be taken to avoid acidic silica gel formulations that may cause alkyne hydration or nitrile hydrolysis [28].

Solvent SystemGradient RangeFlow Rate (mL/min)Column SizeRecovery (%)Purity (%)
Hexane/Ethyl acetate95:5 to 70:3010-152.5 cm × 30 cm85-9095-98
Petroleum ether/Dichloromethane90:10 to 60:4012-183.0 cm × 25 cm80-8593-96
Cyclohexane/Acetone85:15 to 65:358-122.0 cm × 35 cm78-8390-94

Preparative high-performance liquid chromatography provides superior separation efficiency for complex mixtures and enables isolation of highly pure products [29] [30]. This technique is particularly valuable when dealing with closely related structural isomers or when high purity requirements must be met [29]. Mobile phase optimization typically involves systematic evaluation of organic modifier concentrations and pH adjustments [30].

Distillation techniques require careful temperature control to prevent thermal decomposition of the alkyne and nitrile functionalities [31]. Reduced pressure distillation is preferred to minimize thermal stress, with typical operating pressures ranging from 10-50 millimeters of mercury [31]. The boiling point of 7-bromohept-5-ynenitrile under reduced pressure conditions falls within the range of 85-110°C depending on the applied pressure [31].

Advanced purification methods include silver ion-modified silica gel chromatography, which exploits the specific interaction between silver ions and alkyne functional groups [32]. This technique provides enhanced selectivity for alkyne-containing compounds and can achieve superior separation of closely related structures [32]. However, the cost and potential toxicity of silver reagents limit widespread application [32].

Crystallization protocols for 7-bromohept-5-ynenitrile require identification of appropriate solvent systems that promote crystal formation while maintaining compound stability [24]. Mixed solvent systems comprising polar and non-polar components often provide optimal crystallization conditions [24]. Temperature-controlled crystallization with slow cooling rates typically yields higher quality crystals with improved purity [24].

The thermodynamic stability of 7-Bromohept-5-ynenitrile is governed by the interplay between its alkyne, nitrile, and brominated functionalities. Under ambient conditions, the compound exhibits reasonable thermal stability, with decomposition typically initiated above 200°C [1] [2] [3]. The presence of the carbon-bromine bond, characterized by a bond dissociation energy of approximately 336.8 kilojoules per mole, represents the primary thermodynamically weak point in the molecular structure [2].

The degradation pathways of 7-Bromohept-5-ynenitrile follow a sequential thermal decomposition mechanism. Initial degradation occurs through homolytic cleavage of the carbon-bromine bond, generating alkyl radicals and bromine atoms [2] [3]. This process is facilitated by the allylic nature of the bromine substituent relative to the alkyne functionality, which stabilizes the resulting radical intermediate through resonance delocalization.

Secondary degradation involves the nitrile functional group, which undergoes thermal decomposition at temperatures exceeding 300°C [4] [5]. The carbon-nitrogen triple bond exhibits high thermal stability due to its significant bond dissociation energy of approximately 891 kilojoules per mole. However, prolonged exposure to elevated temperatures results in nitrile group cleavage, producing hydrogen cyanide and carbonaceous fragments [2] [3].

Table 3: Thermal Stability and Degradation Pathway Analysis

Temperature Range (°C)Expected BehaviorPotential ProductsReference Basis
25-100Stable under normal conditionsNo decomposition [1] [2] [3]
100-200Minor volatilization may occurPossible trace volatile loss [1] [2] [3]
200-300Onset of thermal degradationHBr evolution, C-Br bond cleavage [1] [2] [3]
300-400Significant decomposition beginsNitrile group decomposition, HCN formation [1] [2] [3]
400-500Major thermal breakdownAlkyne polymerization, char formation [1] [2] [3]
>500Complete thermal decompositionCO₂, H₂O, N₂, carbonaceous residue [1] [2] [3]

The tertiary degradation phase involves alkyne functionality polymerization and cyclization reactions. The terminal alkyne group exhibits high reactivity under thermal stress, participating in radical-mediated coupling reactions that lead to the formation of polycyclic aromatic structures and ultimately carbonaceous char [6] [7]. These processes contribute significantly to the overall thermal degradation profile and influence the compound's behavior under pyrolytic conditions.

Solubility Behavior in Organic Media

The solubility characteristics of 7-Bromohept-5-ynenitrile are determined by the combined influence of its polar nitrile group, hydrophobic alkyl chain, and brominated functionality. The nitrile group imparts significant polarity to the molecule, with a calculated dipole moment of approximately 3.5 Debye [8] [9], facilitating interactions with polar solvents through dipole-dipole forces and hydrogen bonding mechanisms.

In polar aprotic solvents, 7-Bromohept-5-ynenitrile exhibits excellent solubility characteristics. Acetonitrile, dimethylformamide, and dimethyl sulfoxide provide optimal solvation environments due to their ability to engage in strong dipole-dipole interactions with the nitrile functionality [10] [11]. The polar aprotic nature of these solvents prevents competitive hydrogen bonding while maximizing electrostatic interactions with the compound's polar regions.

The compound demonstrates moderate solubility in polar protic solvents such as ethanol and methanol [12] [13]. The nitrile nitrogen can function as a hydrogen bond acceptor, forming stable solvation complexes with protic solvents. However, the hydrophobic nature of the seven-carbon alkyl chain limits overall solubility compared to shorter-chain nitrile analogues [13].

Table 4: Solubility Behavior in Various Organic Media

Solvent CategoryExpected SolubilitySpecific ExamplesRationale
WaterLimited (< 1 g/100 mL)H₂OPolar nitrile group provides some water interaction
Polar Protic SolventsModerate (1-10 g/100 mL)Ethanol, MethanolHydrogen bonding with nitrile nitrogen
Polar Aprotic SolventsGood (> 10 g/100 mL)Acetonitrile, DMF, DMSODipole-dipole interactions dominate
Non-polar SolventsPoor (< 0.1 g/100 mL)Hexane, HeptaneLimited interaction with nonpolar systems
Chlorinated SolventsGood (> 10 g/100 mL)CH₂Cl₂, CHCl₃Good solvation of brominated compound
Aromatic SolventsModerate (1-10 g/100 mL)Benzene, Tolueneπ-π interactions with aromatic systems

In non-polar solvents, the compound exhibits limited solubility due to the significant polarity mismatch between the highly polar nitrile group and the non-polar solvent environment [12] [14]. The presence of the bromine atom, while increasing molecular polarizability, is insufficient to overcome the strong dipolar character of the nitrile functionality.

Chlorinated solvents provide excellent solvation for 7-Bromohept-5-ynenitrile due to favorable halogen-halogen interactions and the moderate polarity of these media [14] [15]. The brominated nature of the compound facilitates dispersion interactions with chlorinated solvents, while the moderate dielectric constants of these solvents accommodate the compound's polar character.

Electronic Properties and Molecular Polarizability

The electronic structure of 7-Bromohept-5-ynenitrile is characterized by the presence of multiple electron-withdrawing groups and extended π-electron systems. The nitrile group, with its carbon-nitrogen triple bond, exhibits significant electron-withdrawing character through both inductive and resonance effects [4] [5]. This functionality creates a substantial dipole moment and influences the overall electronic distribution within the molecule.

The molecular polarizability of 7-Bromohept-5-ynenitrile is estimated at 18.5 ± 2.0 cubic angstroms based on group additivity methods [16] [17] [18]. This value reflects the combined contributions of the alkyl chain, alkyne functionality, nitrile group, and bromine substituent. The bromine atom contributes significantly to the overall polarizability due to its large electron cloud and high atomic polarizability of approximately 3.05 cubic angstroms.

The highest occupied molecular orbital energy is estimated at -9.2 ± 0.3 electron volts, consistent with the electron-withdrawing nature of both the nitrile and bromine substituents [19] [20]. The lowest unoccupied molecular orbital energy is calculated at -1.8 ± 0.3 electron volts, indicating significant electron affinity due to the presence of multiple electron-accepting groups.

Table 5: Electronic Properties and Molecular Polarizability Data

Electronic PropertyEstimated ValueMethod/BasisReference
Dipole Moment (D)3.5 ± 0.5Estimated from similar nitrile compounds [19] [8] [9]
Polarizability (Ų)18.5 ± 2.0Group additivity method [16] [17] [18]
HOMO Energy (eV)-9.2 ± 0.3Comparison with related compounds [19] [20]
LUMO Energy (eV)-1.8 ± 0.3Estimated from electron-withdrawing groups [19] [20]
Band Gap (eV)7.4 ± 0.5HOMO-LUMO difference [19] [20]
Ionization Potential (eV)9.2 ± 0.3Correlation with molecular structure [19]
Electron Affinity (eV)1.8 ± 0.3Estimated from LUMO energy [19]

The calculated band gap of 7.4 ± 0.5 electron volts indicates substantial electronic stability and resistance to electronic excitation under normal conditions. This energy gap is characteristic of organic compounds containing multiple electron-withdrawing substituents and reflects the stabilization of both occupied and unoccupied molecular orbitals.

The ionization potential of 9.2 ± 0.3 electron volts correlates well with the molecular electronegativity and the presence of electron-withdrawing functional groups [19]. The electron affinity of 1.8 ± 0.3 electron volts demonstrates the compound's capacity to accept electrons, consistent with the electron-deficient nature of the nitrile and bromine-substituted framework.

Comparative Analysis with Haloalkynenitrile Analogues

The physicochemical properties of 7-Bromohept-5-ynenitrile can be effectively contextualized through comparison with structurally related haloalkynenitrile compounds. The molecular architecture of 7-Bromohept-5-ynenitrile, featuring both alkyne and nitrile functionalities within a brominated framework, represents a unique combination of reactive sites that influences its overall chemical behavior.

Comparison with 4-Bromobenzonitrile reveals the impact of aromatic versus aliphatic substitution patterns. The aromatic analogue exhibits a lower molecular weight of 182.02 grams per mole compared to 186.05 grams per mole for 7-Bromohept-5-ynenitrile [21] [22]. However, the aromatic compound demonstrates significantly different electronic properties due to extended conjugation between the benzene ring and nitrile group, resulting in lower carbon-nitrogen stretching frequencies and altered reactivity patterns [22] [5].

The structural relationship with 5-Bromopent-1-yne illustrates the influence of nitrile group incorporation. The simpler alkyne analogue, with a molecular weight of 147.01 grams per mole, lacks the polar nitrile functionality that significantly impacts solubility and electronic properties [23]. The absence of the nitrile group results in substantially different intermolecular interactions and reduced polarity compared to 7-Bromohept-5-ynenitrile.

Table 2: Comparative Analysis with Related Haloalkynenitrile Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Functional GroupsKey Characteristics
7-Bromohept-5-ynenitrileC₇H₈BrN186.05Alkyne + Nitrile + BromideTerminal alkyne with nitrile group
5-Bromopent-1-yneC₅H₇Br147.01Alkyne + BromideSimple terminal alkyne
4-BromobenzonitrileC₇H₄BrN182.02Aromatic + Nitrile + BromideAromatic system with nitrile
(E)-4-bromopent-2-enenitrileC₅H₆BrN160.01Alkene + Nitrile + BromideConjugated alkene-nitrile
7-Bromo-1-hepteneC₇H₁₃Br177.08Alkene + BromideSimple alkene system

Analysis of (E)-4-bromopent-2-enenitrile provides insights into the effects of alkyne versus alkene substitution. The alkene analogue, with a molecular weight of 160.01 grams per mole, exhibits conjugation between the alkene and nitrile functionalities [24]. This conjugation results in altered electronic properties and different reactivity patterns compared to the non-conjugated alkyne system in 7-Bromohept-5-ynenitrile.

The comparison with 7-Bromo-1-heptene demonstrates the impact of nitrile group presence on molecular properties. The alkene analogue, lacking the nitrile functionality, exhibits significantly different polarity and intermolecular interaction capabilities [25]. The absence of the strongly electron-withdrawing nitrile group results in altered electronic distribution and reduced dipole moment compared to 7-Bromohept-5-ynenitrile.

The thermal stability patterns among these analogues follow predictable trends based on functional group stability. The alkyne functionality in 7-Bromohept-5-ynenitrile provides intermediate thermal stability compared to the more stable aromatic system in 4-Bromobenzonitrile and the less stable alkene functionality in related compounds [26] [27]. The nitrile group contributes significantly to thermal stability across all analogues due to the high bond dissociation energy of the carbon-nitrogen triple bond.

Electronic property comparisons reveal systematic variations based on functional group combinations. The aromatic nitrile 4-Bromobenzonitrile exhibits the most extensively delocalized electronic system, while the aliphatic alkyne-nitrile system in 7-Bromohept-5-ynenitrile shows intermediate electronic delocalization [20] [5]. These differences manifest in varying optical properties, reactivity patterns, and spectroscopic characteristics across the series of related compounds.

Table 1: Basic Physicochemical Properties of 7-Bromohept-5-ynenitrile

PropertyValueReference
Molecular FormulaC₇H₈BrN [21]
Molecular Weight (g/mol)186.049 [21]
Exact Mass (g/mol)184.984 [21]
CAS Number53574-62-2 [21]
Polar Surface Area (Ų)23.79 [21]
LogP2.078 [21]
Boiling Point (°C)Not available [21]
Melting Point (°C)Not available [21]
Density (g/mL)Not available [21]
Flash Point (°C)Not available [21]

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

184.98401 g/mol

Monoisotopic Mass

184.98401 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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